molecular formula C17H14N2O2S2 B11700793 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11700793
M. Wt: 342.4 g/mol
InChI Key: XDWPLDVLWUCHOR-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a 4-pyridylmethylene moiety. Thiazolidinones are pharmacologically significant, with applications in kinase inhibition, antimicrobial activity, and anticancer research .

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S2/c1-2-21-14-5-3-13(4-6-14)19-16(20)15(23-17(19)22)11-12-7-9-18-10-8-12/h3-11H,2H2,1H3/b15-11-

InChI Key

XDWPLDVLWUCHOR-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

  • Starting Material : React 4-ethoxybenzaldehyde with hydrazine hydrate to form a hydrazine derivative.

  • Schiff Base Formation : Condense the hydrazine derivative with thiourea or substituted isothiocyanates to yield a thiosemicarbazide intermediate.

Example Reaction :

Reagents : 4-ethoxybenzaldehyde, hydrazine hydrate, ethanol, reflux (6–8 hours).
Product : 2-[(4-ethoxyphenyl)hydrazinylidene]propanoic acid hydrazide.

Cyclization with α-Haloacetates

The thiosemicarbazide intermediate undergoes cyclization with ethyl bromoacetate or similar α-haloacetates to form the thiazolidin-4-one core.

General Procedure :

  • Dissolve the thiosemicarbazide in ethanol.

  • Add ethyl bromoacetate (1.1 equivalents) and anhydrous sodium acetate as a catalyst.

  • Reflux at 75–80°C for 3–6 hours.

  • Cool, precipitate, and purify via column chromatography (ethyl acetate:hexane, 3:7).

StepReagents/ConditionsYieldPurity Check
14-Ethoxybenzaldehyde, hydrazine hydrate70–80%TLC (Rf ~0.4)
2Ethyl bromoacetate, NaOAc, ethanol60–65%Melting point (210–215°C)

Functionalization with 4-Pyridylmethylene Group

The 4-pyridylmethylene substituent is introduced via Knoevenagel condensation or aldol-like reactions .

Condensation with 4-Pyridinecarbaldehyde

  • Reagents : 4-Pyridinecarbaldehyde, acetic acid (catalyst).

  • Conditions : Reflux in ethanol or methanol for 4–6 hours.

  • Mechanism : The aldehyde reacts with the thiazolidin-4-one’s α-carbon to form a methylene bridge.

Example Protocol :

Reagents : 3-(4-Ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, 4-pyridinecarbaldehyde, acetic acid, ethanol.
Product : 5-(4-Pyridylmethylene)-substituted thiazolidin-4-one.

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time5 hours
Yield55–60% (after column purification)

Alternative Synthetic Routes

One-Pot Biginelli Reaction

A modified Biginelli reaction can synthesize thiazolidin-4-ones directly from aldehydes, thiourea, and α-haloacetates.

Procedure :

  • Reagents : 4-Ethoxybenzaldehyde, thiourea, ethyl bromoacetate, ethanol, sulfamic acid.

  • Conditions : Reflux at 80°C for 2–3 hours.

  • Yield : 40–50% (lower efficiency compared to stepwise methods).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times.

Example :

Reagents : Thiosemicarbazide intermediate, ethyl bromoacetate.
Conditions : Microwave (200 W, 80°C, 15 minutes).
Yield : 65–70% (enhanced purity via rapid heating).

Characterization and Validation

Key analytical techniques confirm structural integrity:

Spectroscopic Data

TechniqueKey Peaks/Signals
IR (KBr) 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)
¹H NMR (DMSO-d₆) δ 7.8 (s, 1H, C2-H), δ 8.6 (d, 2H, pyridyl)
MS (ESI) [M⁺] = 377.1 (m/z)

X-ray Crystallography

The planar thiazolidin-4-one core and dihedral angles between substituents are confirmed via crystallography.

Challenges and Optimization

  • Stereocontrol : Ensuring the Z-configuration of the methylene bridge requires careful control of reaction conditions.

  • Purification : Column chromatography (ethyl acetate:hexane, 3:7) is critical to remove unreacted aldehydes and byproducts.

  • Yield Enhancement : Using anhydrous sodium acetate or ZnCl₂ as catalysts improves cyclization efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Stepwise CyclocondensationHigh yield, precise functionalizationMulti-step process
One-Pot BiginelliSimplicity, fewer reagentsLower yield, side reactions
Microwave-AssistedRapid synthesis, energy efficiencyRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the thiazolidinone scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines. The compound's structure allows it to interact with key biological targets involved in cancer progression.

  • Inhibition of Kinase Activity : The compound has been evaluated for its inhibitory effects on specific kinases such as DYRK1A, which plays a crucial role in cellular processes related to cancer. In vitro studies have demonstrated that certain derivatives exhibit sub-micromolar inhibitory activity against DYRK1A, highlighting their potential as anticancer agents .
  • Cell Proliferation Studies : In vitro assays conducted on various tumor cell lines (e.g., Huh7 D12, Caco2) revealed that the compound significantly reduces cell viability, indicating its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The thiazolidinone derivatives have also been assessed for their antimicrobial properties. Compounds similar to 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the low micromolar range for certain derivatives against pathogens like Pseudomonas aeruginosa and Escherichia coli, suggesting their potential as new antimicrobial agents .

Synthesis Techniques

The synthesis of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that include:

  • Formation of Thiazolidinone Core : The initial step often involves the reaction of appropriate aldehydes with thiosemicarbazones under acidic conditions to form the thiazolidinone structure.
  • Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies include microwave-assisted techniques that enhance yield and reduce reaction times compared to traditional methods .

Case Study 1: DYRK1A Inhibition

A study focused on the structure-activity relationship (SAR) of various thiazolidinone derivatives demonstrated that modifications at specific positions on the phenyl ring significantly influenced their kinase inhibition profiles. The most potent compound exhibited an IC50 value of 0.028 μM against DYRK1A, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated a series of thiazolidinone derivatives for their antibacterial activity. The results showed that certain compounds had MIC values as low as 0.21 μM against E. coli, making them promising candidates for further exploration in drug development aimed at combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Implications

  • Activity Prediction : The 4-pyridylmethylene group in the target compound may enhance kinase inhibition compared to benzodioxol or halogenated analogs, warranting enzymatic assays .
  • Optimization Strategies : Introducing polar groups (e.g., morpholine at position 2) could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known by its CAS number 301811-35-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C17H14N2O2S2C_{17}H_{14}N_{2}O_{2}S_{2} and a molecular weight of approximately 342.43 g/mol. Its structure features a thiazolidinone core substituted with ethoxy and pyridyl groups, which are critical for its biological activity.

Synthesis

The synthesis of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation reaction between suitable aldehydes and thiazolidinone derivatives under controlled conditions. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit notable anticancer properties. For instance, in vitro assays demonstrated that 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)
Huh7 (Liver)<10
Caco2 (Colon)<10
MDA-MB 231 (Breast)<15
PC3 (Prostate)<20

These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that modifications in the substituents can enhance antibacterial efficacy. For example, derivatives with specific substitutions showed significant inhibition against drug-resistant strains of Acinetobacter baumannii, a critical pathogen identified by the WHO .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as p53 activation and inhibition of cyclin-dependent kinases (CDKs). This dual action not only halts cell proliferation but also promotes programmed cell death .

Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, administration of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one resulted in significant tumor regression in xenograft models. The study reported a reduction in tumor size by over 50% compared to control groups treated with vehicle alone .

Study 2: Antibacterial Activity

Another study focused on the compound's effectiveness against multidrug-resistant bacterial strains. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant E. coli strains, showcasing their potential as broad-spectrum antibacterial agents .

Q & A

Q. Critical Parameters :

  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates but may require longer reflux times.
  • Catalyst selection : Piperidine increases condensation efficiency compared to weaker bases .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for ethoxyphenyl and pyridyl groups) and thiocarbonyl (C=S) signals (δ 190–200 ppm) .
  • IR spectroscopy : Confirm C=S (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the molecular formula (C₁₇H₁₅N₂O₂S₂) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond lengths ~1.68 Å in rhodanine analogs) .

Data Interpretation : Discrepancies in spectral data may arise from tautomerism (e.g., thione-thiol equilibrium), requiring DFT calculations to confirm dominant tautomeric forms .

Advanced: How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Dock the compound into active sites (e.g., protein tyrosine phosphatase 1B for antidiabetic studies) using crystal structures (PDB: 1T49). Key interactions:
    • Pyridyl nitrogen with Arg24.
    • Thioxo group with catalytic Cys215 .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with IC₅₀ values using descriptors like logP and polar surface area .

Validation : Compare in silico results with in vitro enzyme inhibition assays (e.g., IC₅₀ discrepancies < 15% validate models) .

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:
Contradictions often stem from:

  • Assay variability : Standardize MIC testing using CLSI guidelines (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
  • Structural analogs : Compare bioactivity of 4-ethoxyphenyl vs. 4-methylphenyl derivatives; higher lipophilicity (logP ~3.5) may enhance Gram-negative penetration .
  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted thiosemicarbazide) that skew results .

Case Study : A 20% impurity in a batch reduced antifungal activity (MIC from 8 μg/mL to 32 μg/mL), highlighting purity thresholds (>95%) for reliable data .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell viability (MTT assay) : Test against HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation via nonlinear regression) .
  • Apoptosis markers : Use Annexin V/PI staining and caspase-3 activation assays (flow cytometry) .
  • Selectivity index : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293); a ratio >3 indicates therapeutic potential .

Optimization : Pre-saturate DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How to design SAR studies for optimizing this compound’s anti-inflammatory activity?

Methodological Answer:

  • Core modifications : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl) to assess COX-2 inhibition .
  • Side-chain variations : Introduce sulfonamide or hydrazide moieties to enhance hydrogen bonding with Arg120 in COX-2 .
  • In vivo validation : Use carrageenan-induced paw edema models (dose: 10–50 mg/kg) to correlate SAR with edema reduction (%) .

Data Integration : Combine crystallographic data (e.g., binding poses from PDB: 3LN1) with QSAR to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.